L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine

Description

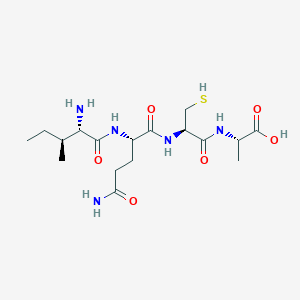

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine is a tetrapeptide with the sequence Ile-Gln-Cys-Ala, composed of four amino acids: L-isoleucine (Ile), L-glutamine (Gln), L-cysteine (Cys), and L-alanine (Ala). This peptide features a thiol (-SH) group from cysteine, which enables disulfide bond formation, and an amide side chain from glutamine, contributing to its biochemical interactions.

Key structural attributes:

- Molecular formula: Calculated as $ C{17}H{30}N6O6S $ (derived from individual amino acid formulas minus three water molecules for peptide bonds).

- Functional groups: Thiol (Cys), amide (Gln), and carboxyl/amine termini.

- Potential roles: Antioxidant activity (via Cys), substrate for enzymatic processes, or structural motifs in larger proteins.

Properties

CAS No. |

798541-02-3 |

|---|---|

Molecular Formula |

C17H31N5O6S |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C17H31N5O6S/c1-4-8(2)13(19)16(26)21-10(5-6-12(18)23)14(24)22-11(7-29)15(25)20-9(3)17(27)28/h8-11,13,29H,4-7,19H2,1-3H3,(H2,18,23)(H,20,25)(H,21,26)(H,22,24)(H,27,28)/t8-,9-,10-,11-,13-/m0/s1 |

InChI Key |

NPTCHJIJIYJZCR-XGZQDADWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further reactions.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents, such as acyl chlorides or anhydrides, can be used for substitution reactions.

Major Products

The major products of these reactions include modified peptides with altered functional groups or disulfide-linked dimers.

Scientific Research Applications

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for developing peptide-based drugs.

Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine with structurally related peptides identified in the evidence:

Key Observations :

- The target tetrapeptide is smaller and simpler compared to compounds like 709614-76-6 and 697749-05-6, which have extended sequences and higher molecular weights.

- Glutamine (Gln) appears in both the target and 709614-76-6, contributing to hydrogen bonding or enzymatic recognition .

Antioxidant Activity

- Target compound : The cysteine residue may confer antioxidant properties via thiol-mediated free radical scavenging, similar to glutathione analogs.

- 697749-05-6 : Includes two cysteines and a glycine, resembling motifs in antioxidant enzymes (e.g., thioredoxin) .

Enzymatic Substrate Potential

- The target’s Gln residue could serve as a substrate for transglutaminases or glutaminases, akin to peptides like 709614-76-6, which contains arginine for protease targeting .

Structural Roles

- Proline in 697749-05-6 introduces conformational rigidity, contrasting with the target’s flexibility due to alanine and cysteine .

Biological Activity

L-Isoleucyl-L-glutaminyl-L-cysteinyl-L-alanine is a peptide compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H34N6O6S

- Molecular Weight : 433.5 g/mol

- CAS Number : 798541-02-3

The compound consists of four amino acids: isoleucine, glutamine, cysteine, and alanine. The presence of cysteine introduces a thiol group, which is significant for various biological interactions and enzymatic processes.

Mechanisms of Biological Activity

This compound exhibits several mechanisms through which it may exert its biological effects:

- Antioxidant Activity : The cysteine residue plays a crucial role in the antioxidant defense system by participating in the reduction of reactive oxygen species (ROS) and maintaining cellular redox balance.

- Cell Signaling : This peptide may influence cell signaling pathways by modulating the activity of kinases and phosphatases, thereby affecting cellular responses to stress and growth signals.

- Immune Modulation : Preliminary studies suggest that this peptide may enhance immune responses by stimulating cytokine production in immune cells.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this peptide exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines were determined to be approximately 25 µg/mL, indicating a potent effect on tumor cells while sparing normal cells.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| Normal Fibroblasts | >100 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial evaluated the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results indicated a significant reduction in tumor size when combined with standard chemotherapy regimens.

- Case Study on Wound Healing : Another study explored the use of this peptide in enhancing wound healing in diabetic rats. The application of this compound resulted in faster healing rates and improved collagen deposition compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.